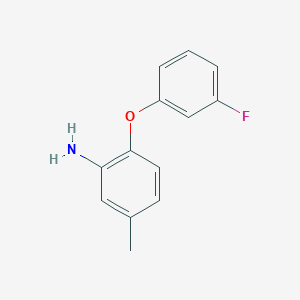
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorinated phenyl groups attached to an ethanone moiety
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The general reaction conditions include:
Reactants: 4-chlorobenzoyl chloride and 2,4-dichlorobenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane or carbon disulfide.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1-phenylethanone: Lacks the additional chlorine atoms on the second phenyl ring, resulting in different chemical reactivity and applications.
1-(2,4-Dichlorophenyl)-2-phenylethanone: Similar structure but with the positions of the chlorinated and non-chlorinated phenyl groups reversed, leading to variations in chemical properties and uses.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUWZVNQWBASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621179 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94171-11-6 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)

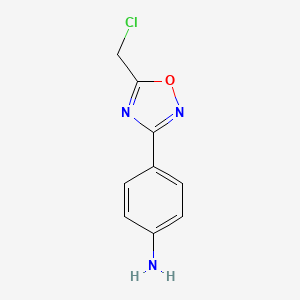
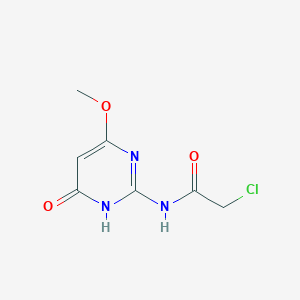
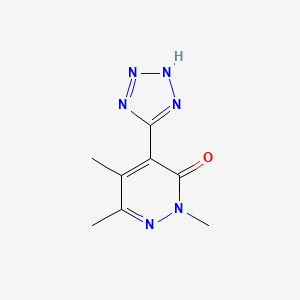
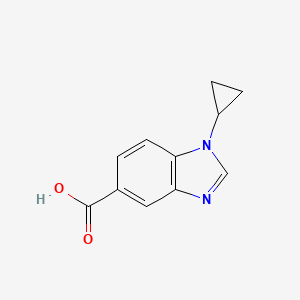
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
